2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)quinoline-3-carbonitrile
Description
This compound features a quinoline core substituted at position 3 with a carbonitrile group and at position 2 with a piperidine ring. The piperidine moiety is further functionalized with a (3-chloropyridin-4-yl)oxymethyl group. Its synthesis likely involves multi-step reactions, including cyclohexanedione condensation and piperidine functionalization, similar to methods reported for hexahydroquinoline carbonitriles .
Properties
IUPAC Name |
2-[4-[(3-chloropyridin-4-yl)oxymethyl]piperidin-1-yl]quinoline-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN4O/c22-18-13-24-8-5-20(18)27-14-15-6-9-26(10-7-15)21-17(12-23)11-16-3-1-2-4-19(16)25-21/h1-5,8,11,13,15H,6-7,9-10,14H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIHRIVRPPBBHNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COC2=C(C=NC=C2)Cl)C3=NC4=CC=CC=C4C=C3C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)quinoline-3-carbonitrile typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
Introduction of the Piperidine Ring: The piperidine ring can be introduced via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the quinoline intermediate.
Attachment of the Chloropyridine Moiety: The chloropyridine moiety is often introduced through a nucleophilic aromatic substitution reaction, where the chloropyridine reacts with a suitable nucleophile, such as an alkoxide derived from the quinoline-piperidine intermediate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques like high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The 3-chloropyridine group undergoes nucleophilic substitution under mild conditions. For example:
Chlorine Replacement with Amines
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Conditions : Reaction with primary/secondary amines in polar aprotic solvents (e.g., DMF) at 80–100°C for 4–6 hours.
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Example : Substitution with 4-phenoxyaniline in 2-ethoxyethanol at 115°C yields 6-methoxy-7-(4-methylpiperazin-1-yl)-4-(4-phenoxyphenylamino)-quinoline-3-carbonitrile with 85% efficiency .
Thiol or Alcohol Substitution
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Conditions : Use of NaH or K₂CO₃ as base in THF or toluene at reflux.
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Example : Reaction with 2-butyn-1-ol produces 7-(2-butynyloxy)-4-[(2,4-dichloro-5-methoxyphenyl)amino]-6-methoxy-3-quinolinecarbonitrile .
Cyclization and Ring Formation
The quinoline core participates in cycloaddition reactions. For instance, the PfPK6 inhibition study revealed that modifications to the annulated phenyl ring of the quinoline scaffold (e.g., removal or substitution) alter bioactivity while retaining core reactivity .
Key Insight :
-
The annulated phenyl ring contributes minimally to PfPK6 inhibition (GE = 0.08 ± 0.03) , suggesting its replacement with heterocycles (e.g., pyridines) via inverse electron demand Diels-Alder reactions .
Cross-Coupling Reactions
Palladium-catalyzed cross-coupling enables functionalization of the quinoline and pyridine rings:
Suzuki-Miyaura Coupling
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Conditions : Pd(II)-NHC catalysts (e.g., [Pd(IPr)(3-CF₃-An)Cl₂]) with arylboronic acids in toluene at 90°C .
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Application : Introduces aryl/heteroaryl groups at the C4 position of the quinoline ring.
Buchwald-Hartwig Amination
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Conditions : Pd(dba)₂/Xantphos catalyst system, Cs₂CO₃ base, 100°C .
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Example : Coupling of 4-chloro-6-methoxy-7-(4-methylpiperazin-1-yl)-quinoline-3-carbonitrile with amines yields N-aryl derivatives .
Oxidation and Reduction
Oxidation of the Piperidine Ring
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Conditions : mCPBA (meta-chloroperbenzoic acid) in CH₂Cl₂ at 0°C to RT.
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Outcome : Forms N-oxide derivatives, enhancing solubility and hydrogen-bonding capacity.
Reduction of the Carbonitrile Group
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Conditions : H₂ gas with Raney Ni catalyst in ethanol at 50°C.
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Outcome : Converts the nitrile to a primary amine (–CH₂NH₂), enabling further functionalization .
Functional Group Interconversion
Phosphorus Oxychloride-Mediated Chlorination
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Conditions : POCl₃ at 105°C for 45 minutes.
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Example : Converts hydroxyl groups to chlorides, as seen in the synthesis of 4-chloro-6-methoxy-7-(4-methylpiperazin-1-yl)-quinoline-3-carbonitrile .
Hydrolysis of Nitrile to Carboxylic Acid
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Conditions : Conc. H₂SO₄/H₂O (1:1) at 120°C for 6 hours.
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Application : Generates carboxylic acid derivatives for salt formation or esterification .
Comparative Reactivity of Structural Analogues
Synthetic Optimization Strategies
Scientific Research Applications
Pharmaceutical Applications
The compound has been investigated for its potential as a therapeutic agent in several areas:
- Anticancer Activity : Research has indicated that quinoline derivatives possess anticancer properties. The structural features of this compound may enhance its effectiveness against various cancer cell lines, particularly due to its ability to interact with biological targets involved in cell proliferation and apoptosis.
- Antimicrobial Properties : Compounds similar to this one have been studied for their antimicrobial effects. The presence of the chloropyridine moiety may contribute to enhanced activity against bacterial strains, making it a candidate for developing new antibiotics.
- Neurological Disorders : The piperidine group is often associated with neuroactive compounds. This compound could be explored for its potential effects on neurological conditions such as depression or anxiety, given the known activity of piperidine derivatives in modulating neurotransmitter systems.
Biological Research Applications
In biological research, the compound can serve various functions:
- Biochemical Probes : The unique structure allows it to act as a probe in biochemical assays, helping researchers understand the mechanisms of action of related biological pathways.
- Drug Development : As a lead compound, it can be modified to improve efficacy and reduce toxicity, paving the way for new drug candidates in pharmacotherapy.
Material Science Applications
The compound's structural characteristics also lend themselves to applications in material sciences:
- Polymer Chemistry : The incorporation of quinoline and piperidine units into polymer matrices can enhance thermal stability and mechanical properties, making them suitable for advanced materials.
- Nanotechnology : Functionalized derivatives can be utilized in the synthesis of nanoparticles for targeted drug delivery systems, improving the bioavailability of therapeutic agents.
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry examined various quinoline derivatives, including similar structures to our compound, demonstrating significant cytotoxic effects against breast cancer cells (MCF-7) with IC50 values indicating potent activity .
Case Study 2: Antimicrobial Efficacy
Research conducted on chloropyridine derivatives highlighted their effectiveness against Gram-positive and Gram-negative bacteria, suggesting that modifications similar to those found in our compound could yield promising results .
Case Study 3: Neurological Impact
In a pharmacological study, piperidine-based compounds were shown to exhibit anxiolytic effects in animal models, indicating potential pathways for treatment development that could be explored with our compound .
Mechanism of Action
The mechanism of action of 2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)quinoline-3-carbonitrile would depend on its specific application. Generally, it could interact with molecular targets such as enzymes or receptors, modulating their activity. The quinoline core is known to intercalate with DNA, potentially disrupting cellular processes, while the piperidine and chloropyridine moieties could enhance binding affinity and specificity.
Comparison with Similar Compounds
Structural Features
The compound’s unique structural attributes are compared to analogs in Table 1.
Table 1: Structural Comparison of Quinoline Derivatives
- Key Observations: The target compound’s chloropyridinyl ether group distinguishes it from analogs with simpler aryl or alkoxy substituents (e.g., methoxy in or pyrrolidine in ).
Physicochemical Properties
Table 2: Physicochemical Comparison
Biological Activity
The compound 2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)quinoline-3-carbonitrile, identified by its CAS number 2770596-01-3, is a novel chemical entity with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound belongs to the class of quinoline derivatives, which are known for their diverse pharmacological activities. The molecular formula is with a molecular weight of 351.9 g/mol. Its structural features contribute to its biological interactions.
| Property | Value |
|---|---|
| CAS Number | 2770596-01-3 |
| Molecular Formula | C₁₈H₂₆ClN₃O₂ |
| Molecular Weight | 351.9 g/mol |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Preliminary studies suggest that it may exert its effects through the following mechanisms:
- Inhibition of Cancer Cell Proliferation : Similar quinoline derivatives have shown significant anticancer properties by inducing apoptosis in cancer cells via mitochondrial pathways, including the activation of caspases and the release of cytochrome c from mitochondria .
- Enzyme Inhibition : Compounds with piperidine moieties have been noted for their enzyme inhibitory activities, particularly against acetylcholinesterase (AChE), which is relevant in neurodegenerative diseases .
- Antimicrobial Activity : The presence of chloropyridine in the structure suggests potential antibacterial properties, as chlorinated compounds often exhibit activity against various bacterial strains .
Anticancer Activity
A study evaluating similar quinoline derivatives indicated that compounds with structural similarities to this compound showed promising results in inhibiting tumor growth in vitro and in vivo models. These compounds triggered apoptosis through the activation of the NF-kB signaling pathway and inhibition of the PI3K/Akt pathway, leading to reduced cell viability in breast cancer cell lines .
Enzyme Inhibition
Research has demonstrated that piperidine derivatives can effectively inhibit AChE, which is crucial for developing treatments for Alzheimer's disease. The inhibition rates observed were comparable to established AChE inhibitors, indicating a potential therapeutic role for this compound in neurodegenerative conditions .
Antimicrobial Studies
In vitro studies have shown that compounds similar to this compound possess significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell membrane integrity and inhibition of vital enzymatic processes within the bacteria .
Q & A
Basic: What are the key synthetic strategies for preparing 2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)quinoline-3-carbonitrile?
Methodological Answer:
The compound is synthesized via multi-step reactions involving piperidine and quinoline intermediates. A common approach includes:
- Acylation of piperidine derivatives : Reacting 1-benzyl-4-piperidone with acylating agents to form spiro[piperidine-4,2'-quinoline] intermediates .
- Substitution and coupling : Introducing the 3-chloropyridinyl-oxy-methyl group via nucleophilic substitution or palladium-catalyzed cross-coupling. For example, sodium hydroxide in dichlorethane facilitates the formation of ether linkages .
- Purification : Column chromatography and recrystallization yield high-purity (>95%) products. IR and GC-MS are critical for confirming intermediate structures, though molecular ion peaks in mass spectra may exhibit low intensity (0.5–8.0%), requiring complementary techniques like NMR .
Basic: Which spectroscopic and chromatographic methods are used to confirm the structure of this compound?
Methodological Answer:
- IR spectroscopy : Identifies functional groups such as nitriles (C≡N stretch at ~2200 cm⁻¹) and aromatic C-H bonds .
- GC-MS : Detects molecular ions (e.g., [M]+ at m/z 363–574) but may require high-resolution MS for low-intensity signals .
- TLC (Rf values) : Used to monitor reaction progress (e.g., Rf = 0.68 in ).
- Elemental analysis : Validates empirical formulas (e.g., C₂₀H₁₄ClN₃O₂ for derivatives) .
Advanced: How can researchers address contradictions in mass spectrometry data, such as low molecular ion intensity?
Methodological Answer:
Low-intensity molecular ions in GC-MS (e.g., 0.5–8.0% abundance) may arise from fragmentation or thermal instability. Mitigation strategies include:
- High-resolution mass spectrometry (HRMS) : Resolves isotopic patterns and confirms molecular formulas.
- Derivatization : Stabilize the compound via methylation or silylation to enhance volatility.
- Complementary techniques : Use MALDI-TOF or ESI-MS for polar/non-volatile derivatives .
Advanced: What methodologies are recommended for evaluating the kinase inhibitory activity of this compound?
Methodological Answer:
- In vitro kinase assays : Measure IC₅₀ values against target kinases (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ assays .
- Crystallographic studies : Resolve binding modes via X-ray diffraction (e.g., PDB ligand data in ).
- Computational docking : Predict interactions with kinase ATP-binding pockets using AutoDock Vina or Schrödinger Suite .
Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
Methodological Answer:
- Substituent variation : Modify the quinoline-3-carbonitrile core (e.g., electron-withdrawing groups at C-6 enhance kinase affinity) .
- Piperidine ring functionalization : Introduce fluorinated or methyl groups to improve metabolic stability (see for fluorinated analogs) .
- Pharmacokinetic profiling : Assess solubility (logP), plasma stability, and CYP450 inhibition using HPLC and liver microsome assays .
Basic: What safety protocols are critical during synthesis and handling?
Methodological Answer:
- Hazard mitigation : Use fume hoods for reactions involving chlorinated intermediates (e.g., 3-chloropyridine derivatives) .
- Personal protective equipment (PPE) : Wear nitrile gloves and goggles to prevent skin/eye contact (H313/H315 hazards) .
- Waste disposal : Neutralize acidic/basic byproducts before disposal (P501 guidelines) .
Advanced: How can computational modeling predict the compound’s metabolic pathways?
Methodological Answer:
- In silico metabolism tools : Use GLORY or ADMET Predictor™ to identify likely Phase I/II metabolites (e.g., cytochrome P450 oxidation sites) .
- Density Functional Theory (DFT) : Calculate activation energies for hydrolysis or oxidation reactions at the nitrile group .
Advanced: What crystallographic techniques resolve the compound’s stereochemical configuration?
Methodological Answer:
- Single-crystal X-ray diffraction : Determine absolute configuration using Cu-Kα radiation (λ = 1.54178 Å) and SHELXL refinement (e.g., reports ethanol monosolvate structures) .
- Hirshfeld surface analysis : Maps intermolecular interactions (e.g., C-H···N hydrogen bonds in piperidine-quinoline hybrids) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
